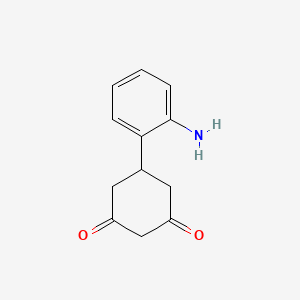
5-(2-Aminophenyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 5-(2-Aminophenyl)cyclohexane-1,3-dione is 1S/C12H13NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 .Chemical Reactions Analysis
While specific chemical reactions involving 5-(2-Aminophenyl)cyclohexane-1,3-dione are not available, similar compounds like 5-Phenyl-1,3-cyclohexanedione have been studied. For instance, 5-Phenyl-1,3-cyclohexanedione reacted with N-substituted isatins in pyridine .Applications De Recherche Scientifique
1. Synthesis of Organic and Heterocyclic Compounds
5-(2-Aminophenyl)cyclohexane-1,3-dione and its derivatives are important in the synthesis of various organic and heterocyclic compounds. For example, studies have demonstrated their use in creating trifluoromethyl groups within organic compounds, which are vital in pharmaceutical and agrochemical industries (Fadeyi & Okoro, 2008).
2. Propellant Stabilization
Certain derivatives of 5-(2-Aminophenyl)cyclohexane-1,3-dione, like 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, have been used as stabilizers in double-base propellants. This application is significant in the field of rocketry and explosives (Soliman & El-damaty, 1984).
3. Anticancer Compound Synthesis
Cyclohexane-1,3-dione derivatives, including 5-(2-Aminophenyl)cyclohexane-1,3-dione, have shown potential in the development of new anticancer compounds. Their ring modification and reactions with other chemicals have been studied to produce compounds with cytotoxic properties against cancer cell lines (Shaaban et al., 2014).
4. Synthesis of Bioactive Molecules
These compounds are key precursors in synthesizing a wide range of bioactive molecules. This includes the production of compounds with diverse biological activities like anti-bacterial, anti-inflammatory, and anti-cancer properties (Sharma, Kumar, & Das, 2021).
5. Antimicrobial and Breast Cancer Activity Studies
In addition to their application in synthesizing bioactive molecules, these derivatives have been directly studied for their antimicrobial and anticancer activities. In silico and in vitro studies have been conducted to evaluate their efficacy against microbial strains and cancer cell lines (Chinnamanayakar et al., 2019).
Propriétés
IUPAC Name |
5-(2-aminophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCTXYXXJLHBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminophenyl)cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)
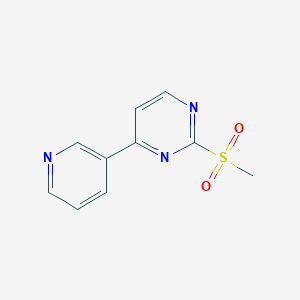
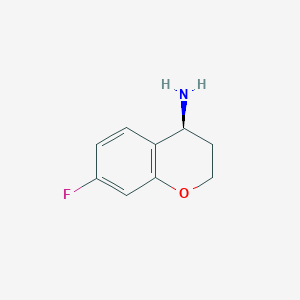
![Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394236.png)
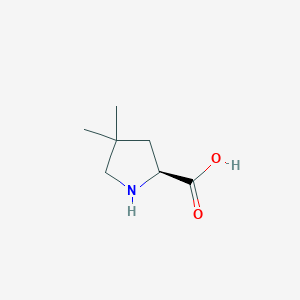
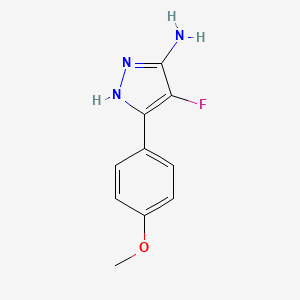

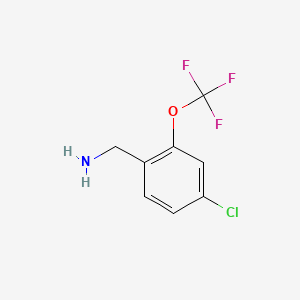
![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
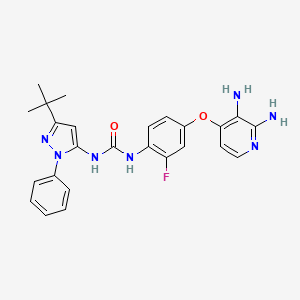
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)
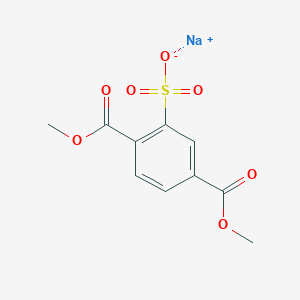
![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)